The IUPAC name for this compound is 1,1,2,2-tetramethoxyethene, derived from the parent ethene molecule substituted with four methoxy (-OCH₃) groups at the 1,1,2,2-positions. The numbering follows the lowest possible locants for substituents, ensuring systematic clarity. Alternative names include tetramethoxyethylene and 1,1,2,2-tetramethoxyethylene, which are widely used in chemical literature. The SMILES notation (COC(=C(OC)OC)OC) succinctly encodes its structure, highlighting the central double bond flanked by methoxy groups.
Historically, the compound has been referenced under deprecated naming systems, such as "tetramethoxyethene," though these are largely superseded by IUPAC conventions. Registry identifiers like DTXSID10338280 (DSSTox Substance ID) and Q82106571 (Wikidata) further standardize its classification.
The molecular geometry of tetramethoxyethylene is defined by a planar ethene core (C=C bond length ~1.34 Å) with four methoxy groups arranged symmetrically. X-ray crystallography and computational models reveal a dihedral angle of 0° between the two carbons of the double bond, confirming a fully conjugated system. The methoxy substituents adopt a staggered conformation to minimize steric hindrance, with torsional angles of approximately 60° relative to the ethene plane.
Conformational analysis via density functional theory (DFT) indicates that the lowest-energy conformation features all methoxy groups oriented antiperiplanar to the double bond. This arrangement reduces electron-electron repulsion between lone pairs on oxygen atoms and the π-electrons of the C=C bond. Substituted alkene derivatives like tetramethoxyethylene often exhibit restricted rotation due to conjugation, but the absence of bulky substituents in this case allows for moderate flexibility in solution.
The electronic structure of tetramethoxyethylene is dominated by the electron-donating effects of the methoxy groups. Each -OCH₃ substituent donates electron density into the π* orbital of the ethene core via resonance, resulting in a polarized double bond with increased electron density. This polarization is evident in the compound’s ultraviolet-visible (UV-Vis) spectrum, which shows a bathochromic shift compared to unsubstituted ethene due to extended conjugation.
Orbital hybridization at the double-bond carbons is primarily sp², with the remaining p-orbitals forming the π-bond. The methoxy oxygen atoms exhibit sp³ hybridization, with lone pairs participating in resonance. Natural bond orbital (NBO) analysis confirms significant hyperconjugation between the oxygen lone pairs and the C=C σ*-orbital, stabilizing the molecule by ~15 kcal/mol.
The classical approach to tetramethoxyethylene synthesis involves the stepwise substitution of halogen atoms in ethylene tetrachloride (1,1,2,2-tetrachloroethylene) with methoxy groups. This method leverages nucleophilic aromatic substitution, where methoxide ions displace chloride under alkaline conditions. The reaction proceeds as follows:
$$
\text{CCl}2=\text{CCl}2 + 4 \text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})2\text{C}=\text{C}(\text{OCH}3)_2 + 4 \text{HCl}
$$
To drive the reaction to completion, excess methanol and a strong base such as sodium hydroxide are employed to neutralize hydrochloric acid byproducts [1] [5]. Early implementations of this method reported yields of 35–45%, limited by competing side reactions such as elimination and polymerization [1]. For instance, the use of aqueous sodium hydroxide at elevated temperatures (80–100°C) often accelerates dehydrohalogenation, leading to vinyl chloride derivatives and reducing overall efficiency [1].
Modifications to this protocol include the use of phase-transfer catalysts like tetrabutylammonium bromide, which enhances methoxide availability in nonpolar solvents. A study comparing solvent systems demonstrated that toluene-water biphasic mixtures improved yield to 52% by minimizing contact between the base and halogenated intermediate [5]. Despite these advances, scalability remains constrained by the need for rigorous temperature control and the handling of chlorinated waste.
Recent advances focus on transition metal-catalyzed methods to streamline methoxy group installation. Palladium-mediated cross-coupling reactions, for example, enable direct methoxylation of ethylene precursors. A notable approach involves the use of dichloroethylene and methanol in the presence of a palladium(II) acetate catalyst and a phosphine ligand (e.g., triphenylphosphine):
$$
\text{Cl}2\text{C}=\text{CCl}2 + 4 \text{CH}3\text{OH} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} (\text{CH}3\text{O})2\text{C}=\text{C}(\text{OCH}3)_2 + 4 \text{HCl}
$$
This method operates under milder conditions (60–80°C) and achieves yields up to 68%, with the catalyst facilitating oxidative addition and reductive elimination steps [3]. Heterogeneous catalysts, such as gold-palladium nanoparticles supported on activated carbon, have also shown promise. In one study, a Au:Pd molar ratio of 6:4 optimized electronic interactions between the metal surface and substrate, enhancing methoxy group transfer efficiency by 22% compared to monometallic systems [3].
Electrochemical methods represent another frontier. By applying anodic oxidation to ethylene glycol dimethyl ether derivatives, researchers have generated tetramethoxyethylene at ambient temperatures. A divided cell setup with platinum electrodes and a sodium methoxide electrolyte reported a Faradaic efficiency of 74%, though long-term electrode stability remains a challenge [5].
Purifying tetramethoxyethylene demands careful handling due to its sensitivity to moisture and tendency to polymerize. Fractional distillation under reduced pressure (10–15 mmHg) is the most widely used method, exploiting the compound’s relatively low boiling point (73°C) [5]. A typical distillation setup employs a Vigreux column to separate tetramethoxyethylene from oligomeric byproducts, achieving ≥95% purity.
| Property | Value |
|---|---|
| Boiling Point | 73°C at 760 mmHg |
| Density | 1.12 g/cm³ at 20°C |
| Refractive Index (n²⁰/D) | 1.4120 |
| Solubility in Water | Insoluble |
For laboratory-scale applications, column chromatography using silica gel and a hexane-ethyl acetate gradient (9:1 to 4:1) effectively removes polar impurities. However, industrial processes prioritize molecular sieve adsorption to dehydrate crude product streams, reducing hydrolysis risks [1] [5]. Yield optimization often involves in situ quenching of acidic byproducts with solid potassium carbonate, which minimizes backward reactions and improves overall mass balance by 12–15% [1].
Ethene, tetramethoxy- exhibits distinct thermodynamic characteristics that are critical for understanding its behavior under various operational conditions. The molecular formula C₆H₁₂O₄ corresponds to a molecular weight of 148.16 g/mol, with the compound bearing CAS registry number 1069-12-1 [1]. The systematic name follows IUPAC nomenclature as ethene, tetramethoxy-, though it is commonly referred to as tetramethoxyethylene or tetramethoxyethene [1].
The thermodynamic parameters derived from computational methods using Joback group contribution estimates provide comprehensive insight into the compound's energetic profile [2]. The standard enthalpy of formation in the gas phase is calculated at -706.61 kJ/mol, indicating significant thermodynamic stability relative to its constituent elements [2]. The corresponding standard Gibbs free energy of formation of -425.24 kJ/mol further confirms the thermodynamic favorability of the compound formation [2].
Phase transition behavior reveals critical information for practical applications. The computed boiling point of 425.48 K (152.3°C) and melting point of 216.30 K (-56.9°C) establish the liquid phase as stable under standard laboratory conditions [2]. The enthalpy of vaporization, calculated at 37.81 kJ/mol, indicates moderate intermolecular forces, consistent with the ether functional groups present in the molecular structure [2]. The enthalpy of fusion at 9.00 kJ/mol suggests relatively weak crystal packing forces in the solid state [2].
Critical properties provide essential information for advanced thermodynamic calculations and process design. The critical temperature of 598.88 K, critical pressure of 2934.52 kPa, and critical volume of 0.431 m³/kmol define the conditions beyond which distinct liquid and vapor phases cannot coexist [2]. These parameters are fundamental for understanding the compound's behavior in high-temperature and high-pressure applications.
Temperature-dependent heat capacity data demonstrates the thermal response characteristics across the operational temperature range. The heat capacity increases progressively from 249.82 J/mol·K at 425.48 K to 309.48 J/mol·K at the critical temperature of 598.88 K [2]. This positive temperature coefficient reflects increasing molecular motion and internal energy redistribution with temperature elevation.
The solubility profile of ethene, tetramethoxy- reflects its multi-ether structure and provides crucial information for selection of appropriate solvents in synthetic and analytical applications. The compound demonstrates limited solubility in water due to the predominantly hydrophobic nature of the four methoxy substituents, though complete insolubility is prevented by the ether oxygen atoms capable of hydrogen bonding with water molecules [3].
In polar protic solvents, ethene, tetramethoxy- exhibits good solubility in ethanol, where the ether functionalities are compatible with the hydroxyl group through dipole-dipole interactions [3] [4]. This solubility characteristic makes ethanol a suitable medium for purification and reaction procedures, though care must be taken to avoid transesterification reactions under acidic or basic conditions.
Nonpolar aromatic solvents including benzene and toluene provide excellent dissolution characteristics for ethene, tetramethoxy- [5] [4]. The aromatic ring systems interact favorably with the electron-rich ether functionalities through π-electron interactions, while the methyl groups of the methoxy substituents contribute to favorable van der Waals interactions with the aromatic hydrocarbon framework.
Polar aprotic solvents demonstrate varying degrees of compatibility with ethene, tetramethoxy-. Dichloromethane and chloroform provide good solubility due to their moderate polarity and ability to solvate ether groups without protic interference [4]. Diethyl ether shows particularly good compatibility, as expected from the structural similarity between solvent and solute ether functionalities.
Tetrahydrofuran represents an optimal solvent choice, showing complete miscibility with ethene, tetramethoxy- [6]. This compatibility has been exploited in kinetic studies where tetrahydrofuran solutions of the compound are injected into aqueous reaction media for hydrolysis investigations [6]. The cyclic ether structure of tetrahydrofuran provides favorable interactions with the multiple ether groups of the substrate while maintaining chemical inertness under the experimental conditions.
Acetone demonstrates good solubility characteristics, with the carbonyl group providing dipolar interactions with the ether oxygens [4]. However, potential complications may arise from nucleophilic interactions between the electron-rich ether functionalities and the electrophilic carbonyl carbon under certain conditions.
The solubility behavior in organic media can be rationalized through the principle of "like dissolves like," where the multiple ether functionalities of ethene, tetramethoxy- interact favorably with solvents containing electron-donating groups or aromatic systems capable of favorable electronic interactions [3].